

structure and chemical properties of Box5 (TFA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Box5 (TFA)

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In-Depth Technical Guide: Box5 (TFA)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Box5, as a trifluoroacetic acid (TFA) salt, is a synthetic, N-terminally butyloxycarbonyl (Boc)-protected hexapeptide. It functions as a potent and specific antagonist of the Wnt5a signaling pathway. By inhibiting this pathway, Box5 effectively curtails cancer cell migration and invasion, demonstrating significant potential as a therapeutic agent in oncology, particularly in the context of melanoma.

Structure and Chemical Properties

Box5 (TFA) is a modified peptide with a specific amino acid sequence and protective groups that are crucial for its antagonist activity.

Table 1: Chemical and Physical Properties of **Box5 (TFA)**

Property	Value	Source
IUPAC Name	(2S)-2-[[[(2S)-4-carboxy-2-[[[(2R)-2-[[2-[[[(2S)-3-carboxy-2-[[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid	PubChem[1]
Molecular Formula	C ₃₂ H ₅₁ F ₃ N ₆ O ₁₅ S ₂	PubChem[1]
Amino Acid Sequence	Met-Asp-Gly-Cys-Glu-Leu (MDGCEL)	PubChem[1]
Modification	N-terminal tert-butoxycarbonyl (Boc) group	Selleck Chemicals[2]
Salt Form	Trifluoroacetic acid (TFA) salt	PubChem[1]
Molecular Weight	880.9 g/mol	PubChem[1]
CAS Number	881188-48-3 (for the parent peptide)	Selleck Chemicals[2]

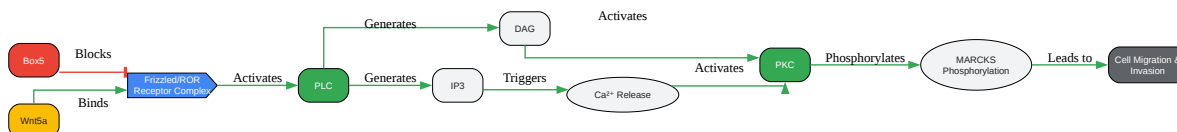
Mechanism of Action: Antagonism of the Wnt5a Signaling Pathway

Box5 exerts its biological effects by directly inhibiting the non-canonical Wnt5a signaling pathway. This pathway plays a critical role in embryonic development and has been implicated in the progression of several cancers, including melanoma, by promoting cell motility and invasion.[3][4]

The binding of Wnt5a to its receptor complex, which can include Frizzled (Fz) and Receptor Tyrosine Kinase-Like Orphan Receptor (ROR) proteins, initiates a signaling cascade.[5] This leads to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate

(IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[6][7] The elevation of intracellular Ca²⁺ and activation of PKC are key events that lead to the phosphorylation of downstream targets, such as the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), and subsequent cytoskeletal rearrangements that drive cell migration and invasion.[8]

Box5 acts as a competitive antagonist, likely by binding to the Wnt5a receptor complex and preventing the binding of Wnt5a. This blockade inhibits the downstream signaling cascade, preventing the release of intracellular Ca²⁺ and the activation of PKC.[2][9] The inhibitory effect of Box5 on Wnt5a-induced MARCKS phosphorylation has been experimentally demonstrated.[8]



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Caption: Wnt5a Signaling Pathway and Inhibition by Box5.

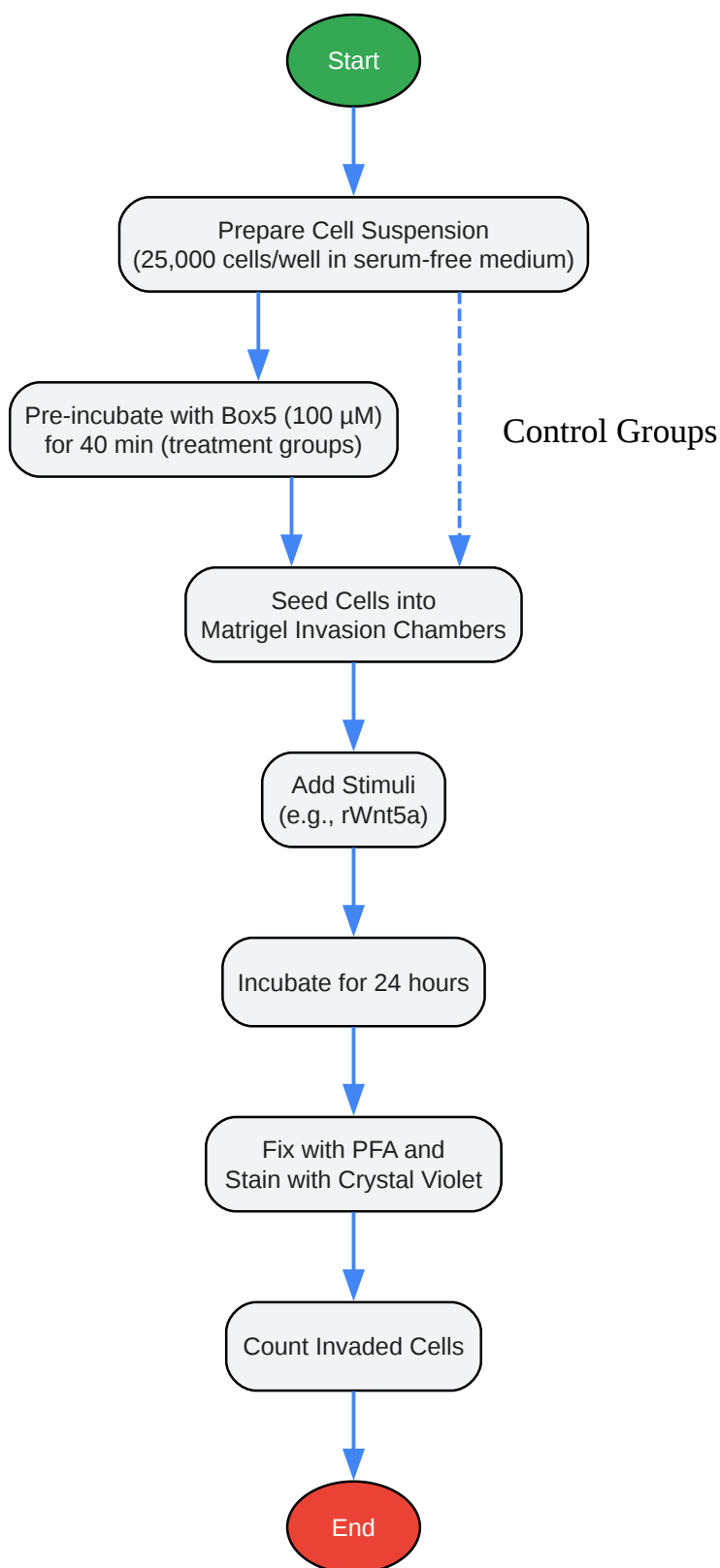
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Box5.

Cell Invasion Assay

This assay quantifies the ability of cells to move through a basement membrane matrix, mimicking in vivo invasion.

- Materials:
 - Matrigel Invasion Chambers (8- μ m pore size, 24-well format)
 - Melanoma cell lines (e.g., A2058, HTB63)
 - Serum-free cell culture medium
 - Recombinant Wnt3a and Wnt5a
 - **Box5 (TFA)**
 - 4% Paraformaldehyde (PFA)
 - Crystal Violet stain
- Procedure:
 - Prepare a cell suspension of 25,000 cells/well in serum-free medium.[8]
 - For treatment groups, pre-incubate the cells with 100 μ M Box5 for 40 minutes with gentle agitation.[8]
 - Add the cell suspension to the upper chamber of the Matrigel inserts.
 - Add stimuli to the respective wells (e.g., 0.05 μ g/mL rWnt3a, 0.2 μ g/mL rWnt5a).[8]
 - Incubate the plate for 24 hours to allow for cell invasion.[8]
 - Following incubation, fix the cells by adding 4% PFA.[8]
 - Stain the invaded cells with Crystal Violet.[8]
 - Count the number of stained, invaded cells under a microscope.



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Caption: Workflow for the Cell Invasion Assay.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to stimuli, providing a direct readout of Wnt5a pathway activation.

- Materials:
 - Melanoma cell line (e.g., A2058)
 - Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
 - Recombinant Wnt5a
 - **Box5 (TFA)**
 - Endothelin-1 (ET-1) and Carbachol (as controls)
 - Fluorescence plate reader or microscope capable of ratiometric imaging
- Procedure:
 - Culture A2058 cells to an appropriate confluency on a suitable plate for fluorescence measurement.
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation in the dark at 37°C.
 - For antagonist treatment, pre-incubate the dye-loaded cells with 100 µM Box5 overnight.
[9]
 - Wash the cells to remove extracellular dye.
 - Establish a baseline fluorescence reading.
 - Stimulate the cells with 0.1 µg/mL recombinant Wnt5a and record the change in fluorescence over time.[9]
 - As controls, stimulate separate wells with 10 nM ET-1 or 5 µM carbachol to assess the specificity of Box5's inhibitory effect.[9]

- Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2).

Quantitative Data

While a specific IC₅₀ value for Box5 has not been prominently reported in the reviewed literature, its potent antagonistic activity has been demonstrated through quantitative analysis of its effects in functional assays.

Table 2: Quantitative Analysis of Box5 Activity

Assay	Cell Line	Treatment	Result	Source
Wnt5a-induced Ca ²⁺ Signaling	A2058	100 µM Box5 (overnight pre-incubation) followed by 0.1 µg/mL rWnt5a	70% inhibition of Wnt5a-induced Ca ²⁺ signaling	ResearchGate[9]
MARCKS Phosphorylation	A2058	100 µM Box5 (overnight pre-incubation) followed by 0.2 µg/mL rWnt5a for 45 min	Inhibition of rWnt5a-stimulated MARCKS phosphorylation	ResearchGate[9]
Cell Invasion	A2058	100 µM Box5 (40 min pre-incubation) followed by 0.2 µg/mL rWnt5a	Abolished Wnt5a-induced cell invasion	Jenei et al., 2009[8]
Basal Cell Invasion	HTB63 (Wnt5a-expressing)	100 µM Box5	Inhibition of basal cell invasion	Jenei et al., 2009[8]

Conclusion

Box5 (TFA) is a well-characterized and potent antagonist of the Wnt5a signaling pathway. Its ability to inhibit key downstream events such as intracellular calcium release and PKC activation translates to a significant reduction in cancer cell migration and invasion. The detailed structural information and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting the Wnt5a pathway in oncology and other relevant disease areas. Further investigation into the in vivo efficacy and pharmacokinetic properties of Box5 is warranted to fully elucidate its clinical promise.

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- To cite this document: BenchChem. [structure and chemical properties of Box5 (TFA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139741#structure-and-chemical-properties-of-box5-tfa]

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